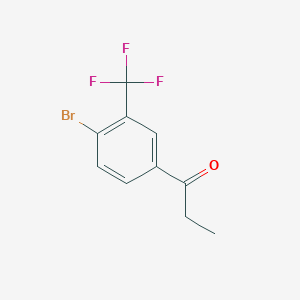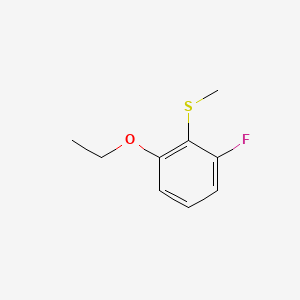
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane is an organic compound with the molecular formula C9H11FOS It is characterized by the presence of an ethoxy group, a fluorine atom, and a methylsulfane group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethoxy-6-fluorophenyl)(methyl)sulfane typically involves the reaction of 2-ethoxy-6-fluorophenol with a methylsulfanylating agent. One common method is the use of methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the sulfonyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfoxide or sulfone back to the sulfane.
Substitution: The ethoxy and fluorine groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: The original sulfane compound.
Substitution: Depending on the nucleophile, various substituted derivatives of the original compound.
Scientific Research Applications
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (2-Ethoxy-6-fluorophenyl)(methyl)sulfane involves its interaction with specific molecular targets. The ethoxy and fluorine groups can participate in hydrogen bonding and van der Waals interactions, while the methylsulfane group can engage in covalent bonding with nucleophilic sites on proteins or enzymes. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(5-Ethoxy-2-fluorophenyl)(methyl)sulfane: Similar structure but with different positions of the ethoxy and fluorine groups.
2-Fluorophenylmethylsulfane: Lacks the ethoxy group.
2-Ethoxyphenylmethylsulfane: Lacks the fluorine group.
Uniqueness
(2-Ethoxy-6-fluorophenyl)(methyl)sulfane is unique due to the specific positioning of the ethoxy and fluorine groups on the benzene ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C9H11FOS |
|---|---|
Molecular Weight |
186.25 g/mol |
IUPAC Name |
1-ethoxy-3-fluoro-2-methylsulfanylbenzene |
InChI |
InChI=1S/C9H11FOS/c1-3-11-8-6-4-5-7(10)9(8)12-2/h4-6H,3H2,1-2H3 |
InChI Key |
HLSOKEFNQKMILX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC=C1)F)SC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(2-Amino-[1,2,4]triazolo[1,5-a]pyrazin-8-yl)phenol](/img/structure/B14012052.png)
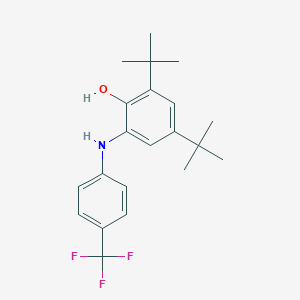
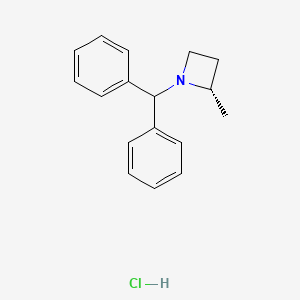
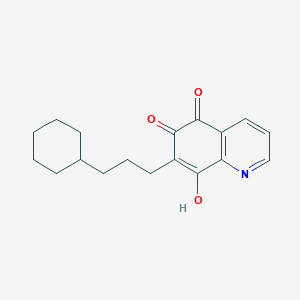

![N-[4-(3-aminoisoquinolin-4-yl)phenyl]acetamide](/img/structure/B14012092.png)
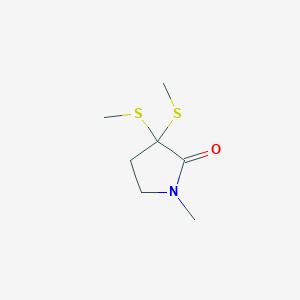
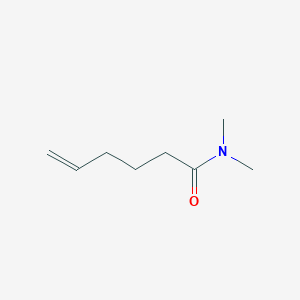
![2-((2-Methyl-[1,1'-biphenyl]-3-YL)methyl)isoindoline-1,3-dione](/img/structure/B14012104.png)
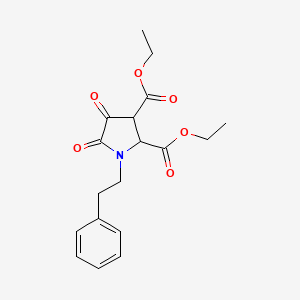
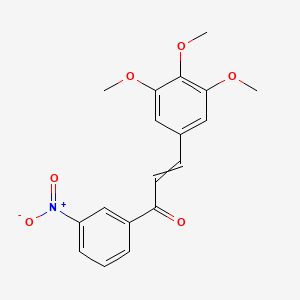
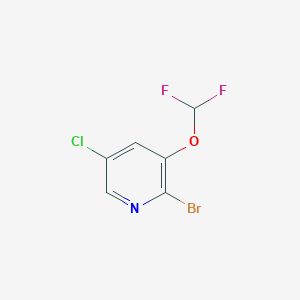
![ethyl 3-[(4-methylphenyl)sulfonyloxymethyl]-2-oxo-1H-indole-3-carboxylate](/img/structure/B14012136.png)
